molecular formula C14H21NO B8697441 N-Cyclohexyl-p-ethoxyaniline CAS No. 721-91-5

N-Cyclohexyl-p-ethoxyaniline

Cat. No.: B8697441
CAS No.: 721-91-5
M. Wt: 219.32 g/mol
InChI Key: MNXAOJGEPQJONJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-p-ethoxyaniline is a substituted aniline derivative featuring a cyclohexyl group attached to the nitrogen atom and an ethoxy (-OCH₂CH₃) group at the para position of the benzene ring. Its methoxy-substituted counterpart, N-Cyclohexyl-p-methoxyaniline (CAS 780-02-9), shares a similar backbone but differs in alkoxy chain length, influencing properties like solubility and thermal stability .

Properties

CAS No.

721-91-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxyaniline

InChI

InChI=1S/C14H21NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3

InChI Key

MNXAOJGEPQJONJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclohexyl-p-methoxyaniline (CAS 780-02-9)

  • Structure : Methoxy (-OCH₃) substituent at the para position.
  • Molecular Formula: C₁₃H₁₉NO; Molecular Weight: 205.3 g/mol.
  • Key Properties :
    • Density: 1.05 g/cm³.
    • Boiling Point: 335.3°C.
    • LogP (lipophilicity): 3.51.
  • Applications : Used in rubber additives, likely for antioxidant properties due to hindered amine structure .
  • Comparison: The ethoxy analog (N-Cyclohexyl-p-ethoxyaniline) is expected to have a higher molecular weight (~219.3 g/mol), increased hydrophobicity (LogP > 3.51), and marginally higher boiling point due to the longer ethoxy chain. This may enhance compatibility with non-polar rubber matrices but reduce volatility .

N-(Cyclopropylmethyl)-4-ethoxyaniline (CAS 356539-41-8)

  • Structure : Cyclopropylmethyl group instead of cyclohexyl; ethoxy substituent retained.
  • Molecular Formula: C₁₂H₁₇NO (estimated); Molecular Weight: ~191.3 g/mol.
  • Key Properties: Limited data; discontinued commercial status suggests synthesis or stability challenges.
  • Applications : Likely explored for pharmaceutical or agrochemical R&D due to cyclopropyl’s metabolic resistance .
  • Comparison : The cyclohexyl group in this compound provides greater steric hindrance and thermal stability compared to the smaller cyclopropylmethyl group, making it more suitable for high-temperature industrial applications like rubber processing .

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

  • Structure: Complex substituents: 2-ethoxybenzyl and 2-phenoxyethoxy groups.
  • Molecular Formula: C₂₃H₂₅NO₃; Molecular Weight: 363.45 g/mol.
  • Key Properties : High molecular weight and polarity due to multiple ether linkages.
  • Applications: Potential use in advanced materials or liquid crystals, diverging from rubber additives .
  • Comparison: The simpler structure of this compound offers better processability in industrial settings, whereas the phenoxyethoxy analog’s complexity may limit large-scale use .

p-Hexyloxyaniline (CAS 39905-57-2)

  • Structure : Hexyloxy (-OC₆H₁₃) substituent; lacks cyclohexyl group.
  • Molecular Formula: C₁₂H₁₉NO; Molecular Weight: 193.29 g/mol.
  • Key Properties :
    • LogP (estimated): >4.0 due to long alkyl chain.
  • Applications : Intermediate in azobenzene synthesis for dyes or liquid crystals .
  • Comparison : The absence of a cyclohexyl group reduces steric protection, making p-hexyloxyaniline less effective as an antioxidant. However, its long alkoxy chain enhances solubility in organic solvents .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP Applications
This compound Not Available C₁₄H₂₁NO (est.) ~219.3 (est.) >335 (est.) ~1.05 (est.) ~3.8 Rubber stabilizer
N-Cyclohexyl-p-methoxyaniline 780-02-9 C₁₃H₁₉NO 205.3 335.3 1.05 3.51 Rubber antioxidant
N-(Cyclopropylmethyl)-4-ethoxyaniline 356539-41-8 C₁₂H₁₇NO (est.) ~191.3 (est.) Not Available Not Available ~3.0 Discontinued R&D
N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline Not Available C₂₃H₂₅NO₃ 363.45 Not Available Not Available ~4.2 Advanced materials
p-Hexyloxyaniline 39905-57-2 C₁₂H₁₉NO 193.29 Not Available Not Available >4.0 Dye synthesis

Research Findings and Trends

  • Substituent Effects : Longer alkoxy chains (e.g., ethoxy vs. methoxy) enhance hydrophobicity and thermal stability but may reduce volatility. Cyclohexyl groups improve steric hindrance, critical for antioxidant efficacy in rubber .
  • Toxicity and Handling: Limited ecological and toxicity data for cyclohexyl-substituted anilines (e.g., ) highlight the need for further safety studies, especially in industrial contexts .
  • Application-Driven Design: Structural complexity (e.g., phenoxyethoxy groups) shifts applications toward niche sectors like pharmaceuticals, whereas simpler analogs dominate bulk industrial use .

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